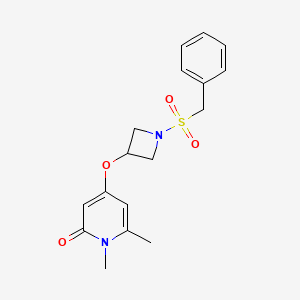
4-((1-(苯甲酰磺酰)氮杂环丁-3-基)氧基)-1,6-二甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is related to Baricitinib . Baricitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 . It is an FDA approved selective Janus Kinase 1 and 2 (JAK1 and JAK2) inhibitor used for the treatment of rheumatoid arthritis .
Synthesis Analysis
The synthesis of this compound involves several research-scale synthetic methods . A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has been established for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .Molecular Structure Analysis
The molecular structure of this compound is related to Baricitinib, which is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a green oxidation reaction in a microchannel reactor . This reaction yields important quaternary heterocyclic intermediates .科学研究应用
抗菌和抗真菌应用
研究表明,氮杂环丁酮的衍生物,例如通过氮杂环-2-酮与苯磺酰氯反应合成的衍生物,表现出显着的抗菌和抗真菌活性。这些化合物通过光谱数据表征,并使用肉汤稀释法测试了它们对各种微生物菌株的有效性 (Shah 等人,2014 年)。
抗结核活性
已探索氮杂环丁酮类似物对结核病的潜在作用。一项关于合成新的嘧啶-氮杂环丁酮类似物及其抗菌和抗结核活性的研究表明,合成的化合物对结核分枝杆菌表现出有希望的结果,为设计更有效的抗菌和抗结核化合物提供了见解 (Chandrashekaraiah 等人,2014 年)。
抗病毒活性
已合成并测试了源自氮杂环丁酮的化合物对 HIV 的活性。这些衍生物对急性感染细胞中 HIV-1 和 HIV-2 菌株的复制表现出有效性。在测试的化合物中,某些衍生物表现出最活跃,突出了氮杂环丁酮衍生物在开发新的抗病毒剂中的潜力 (Selvam 等人,2001 年)。
在酶抑制中的应用
对氮杂环丁酮衍生物的研究也延伸到酶抑制。例如,由氮杂环丁酮合成的化合物已被评估其抑制丁酰胆碱酯酶 (BChE) 的能力,丁酰胆碱酯酶是一种与神经退行性疾病相关的酶。这些研究不仅评估了化合物的抑制效应,还涉及分子对接研究,以了解它们在人 BChE 蛋白的活性位点内的结合亲和力和方向 (Khalid 等人,2016 年)。
杀虫和抗菌潜力
氮杂环丁酮衍生物也已被合成并评估其杀虫和抗菌潜力。这些研究包括通过微波辐射合成化合物,然后针对特定昆虫物种和细菌菌株进行测试,展示了氮杂环丁酮衍生物在应对各种生物威胁方面的多功能性 (Deohate & Palaspagar,2020 年)。
作用机制
The compound is related to Baricitinib, which is an oral and selective reversible inhibitor of the JAK1 and JAK2 . It displays potent anti-inflammatory activity . Baricitinib has been approved for the treatment of moderate to severe rheumatoid arthritis for inhibiting the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .
属性
IUPAC Name |
4-(1-benzylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-15(9-17(20)18(13)2)23-16-10-19(11-16)24(21,22)12-14-6-4-3-5-7-14/h3-9,16H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJQETWPNABET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

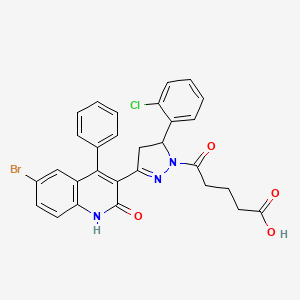
![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)
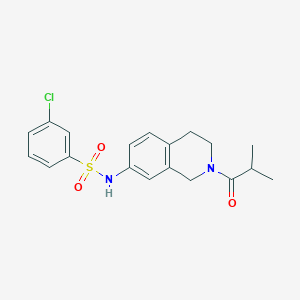
![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)
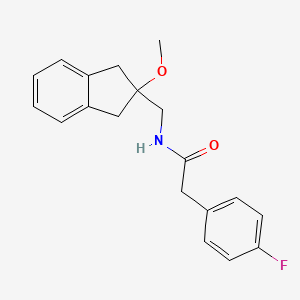
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
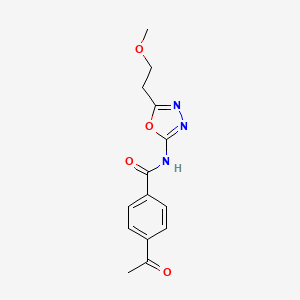
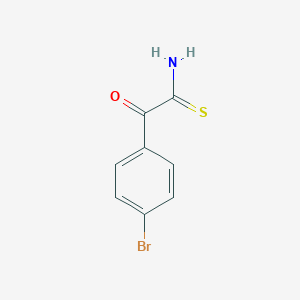
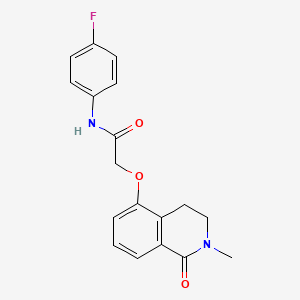

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)